hydroquinidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H26N2O2 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

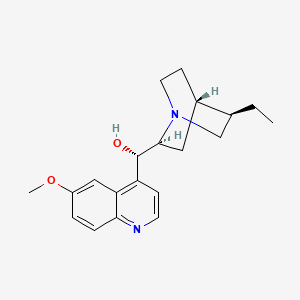

(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |

InChI |

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19-,20-/m0/s1 |

InChI Key |

LJOQGZACKSYWCH-FEBSWUBLSA-N |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |

Synonyms |

dihydroquinidine dihydroquinine hydroquinidine hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer hydroquinidine hydrochloride hydroquinidine monosulfate hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer hydroquinidine sulfate hydroquinidine sulfate, (9S)-isomer hydroquinidine, (+-)-isomer hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer hydroquinidine, (1beta,3alpha,4beta,9S)-isomer hydroquinidine, (1beta,4beta,9S)-(+-)-isomer hydroquinidine, (3alpha,9S)-(+-)-isomer hydroquinidine, (8alpha,9R)-isomer hydroquinidine, (8alpha,9S)-isomer hydroquinidine, (9R)-isomer hydroquinidine, (9S)-(+-)-isomer hydroquinine LCN 834 LCN-834 Lentoquine Séréco |

Origin of Product |

United States |

Foundational & Exploratory

Hydroquinidine as a Potassium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroquinidine, a Class Ia antiarrhythmic agent and a derivative of quinidine, exerts its therapeutic effects primarily through the modulation of cardiac ion channels.[1] While it is recognized for its potent sodium channel blocking properties, its interaction with potassium channels is critical to its mechanism of action, particularly in prolonging cardiac repolarization. This technical guide provides an in-depth examination of this compound's role as a potassium channel blocker, consolidating available electrophysiological data, outlining key experimental protocols for its characterization, and visualizing its functional pathways. Although specific potency data such as IC50 values for this compound are not widely available in public literature, data from its parent compound, quinidine, serves as a valuable surrogate for understanding its molecular interactions.

Introduction

This compound is a stereoisomer of dithis compound and is used clinically to manage and prevent various cardiac arrhythmias, including atrial fibrillation and ventricular tachycardias.[2] Its classification as a Class Ia antiarrhythmic stems from its dual action: blocking the fast inward sodium current (I_Na), which slows the depolarization phase (Phase 0) of the cardiac action potential, and blocking outward potassium currents, which delays repolarization (Phase 3).[1] This combined action prolongs the action potential duration (APD) and the effective refractory period (ERP), key factors in suppressing re-entrant arrhythmias.[1][2]

Mechanism of Action at Potassium Channels

The primary effect of this compound on potassium channels is the blockade of the delayed rectifier potassium currents, specifically the rapid (I_Kr) and slow (I_Ks) components.[1]

-

I_Kr (Rapid Delayed Rectifier Current): Encoded by the hERG gene, I_Kr is crucial for the repolarization of the cardiac action potential. Blockade of this channel by this compound is a primary contributor to the prolongation of the APD and the QT interval on an electrocardiogram (ECG).

-

I_Ks (Slow Delayed Rectifier Current): This current contributes to repolarization, particularly at higher heart rates. Inhibition of I_Ks further enhances the APD-prolonging effect of this compound.[1]

By inhibiting these repolarizing currents, this compound extends Phase 3 of the action potential. This lengthens the period during which cardiac cells are refractory to new stimuli, thereby preventing the propagation of abnormal electrical circuits that cause tachyarrhythmias.[1] However, this mechanism is also linked to its primary adverse effect: excessive QT prolongation, which can precipitate life-threatening ventricular arrhythmias like Torsades de Pointes.[1]

Quantitative Data

Electrophysiological Effects of this compound

Direct quantitative measures of this compound's binding affinity (K_d) and potency (IC50) on specific potassium channel subtypes are limited in published literature. However, its functional effects on cardiac electrophysiology have been documented.

| Parameter | Effect | Tissue/Model | Concentration | Reference |

| Vmax Depression | More potent than Quinidine (Q) and its own metabolite (OH-HQ) | Guinea Pig Ventricular Cells | 50 µM | [2] |

| Action Potential Duration (APD90) | Lengthening observed at low concentration and low frequency | Guinea Pig Ventricular Cells | Not Specified | [2] |

| Effective Refractory Period (ERP) | Increased | Guinea Pig Ventricular Cells | Not Specified | [2] |

| QRS Duration | Significant Increase (110.7 ms vs 117.8 ms) | Brugada Syndrome Patients | 300 mg BD | [3] |

| QT Interval (Corrected) | Significant Increase (369.5 ms vs 434.8 ms) | Brugada Syndrome Patients | 300 mg BD | [3] |

| Activation-Recovery Interval (ARI) | Significant Increase in RVOT (241.3 ms vs 284.8 ms) | Brugada Syndrome Patients | 300 mg BD | [4] |

RVOT: Right Ventricular Outflow Tract

Potassium Channel Blocking Potency of Quinidine (Parent Compound)

Given that this compound is a derivative of quinidine with a similar mechanism, the well-documented potency of quinidine provides valuable insight into the expected interactions.[1] The following table summarizes IC50 and K_d values for quinidine on various potassium channels.

| Channel/Current | IC50 / K_d | Species/Expression System | Comments | Reference |

| I_K (Delayed Rectifier) | IC50: 11.4 µM | Rat Ventricular Myocytes | Potency not influenced by extracellular K+ concentration. | [5] |

| Ito (Transient Outward) | IC50: 17.6 µM | Rat Ventricular Myocytes | Potency not influenced by extracellular K+ concentration. | [5] |

| hKv1.5 (I_Kur) | K_d: 7.2 µM (at +60 mV) | HEK Cells | Voltage-dependent block. | [6] |

| hKv1.5 (I_Kur) | IC50: 3.5 µM | HL-1 Atrial Myocytes | Calcium-dependent effect. | [7] |

| Kv4.2 (I_to) | IC50: 12.2 µM | COS7 Cells | [8] | |

| Kv2.1 | IC50: 20 µM | HL-1 Cells | [7] | |

| hERG (I_Kr) | IC50: 0.8 µM | Xenopus Oocytes | Potent block, explaining QT prolongation risk. | [9] |

| RHK1 (Ito-type) | IC50: 875 µM (at +60 mV) | Xenopus Oocytes | Voltage-dependent open channel block. | [10] |

Key Experimental Protocols

The characterization of this compound as a potassium channel blocker relies on established biophysical and screening techniques.

High-Throughput Screening: Thallium Flux Assay

This fluorescence-based assay is a common initial step for screening compound libraries against a specific potassium channel. It provides a functional readout of channel activity by using thallium (Tl+) as a surrogate for K+.

Principle: Potassium channels are permeable to Tl+ ions. Cells expressing the target channel are loaded with a Tl+-sensitive fluorescent dye. When channels open, Tl+ enters the cell, binds to the dye, and causes an increase in fluorescence. A channel blocker like this compound will prevent Tl+ influx, resulting in a reduced fluorescence signal.

Detailed Methodology:

-

Cell Culture: Utilize a stable cell line (e.g., HEK-293, CHO) heterologously expressing the specific potassium channel of interest (e.g., hERG, KCNQ1). Plate cells in 96- or 384-well microplates and grow to confluence.

-

Dye Loading: Remove the culture medium and add a loading buffer containing a Tl+-sensitive dye (e.g., FluxOR™ Thallium Detection Reagent). Incubate at 37°C for 60-90 minutes to allow the dye to enter the cells.

-

Compound Incubation: Remove the dye solution. Add assay buffer containing various concentrations of this compound (or other test compounds). Incubate for a predetermined period (e.g., 20-30 minutes) at room temperature.

-

Fluorescence Reading and Stimulation: Place the microplate into a fluorescence plate reader (e.g., FLIPR). Establish a baseline fluorescence reading. Inject a stimulus buffer containing Tl+ and K+ to activate the channels.

-

Data Acquisition: Measure the fluorescence intensity over time. The rate of fluorescence increase is proportional to channel activity.

-

Analysis: Calculate the percentage of inhibition for each this compound concentration relative to vehicle control. Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC50 value.

Gold Standard Characterization: Whole-Cell Patch-Clamp Electrophysiology

The patch-clamp technique is the definitive method for studying the interaction of a drug with an ion channel, allowing for precise measurement of ionic currents and detailed characterization of the blocking mechanism.

Principle: A glass micropipette with a tip diameter of ~1 µm is pressed against the membrane of an isolated cell. Suction is applied to form a high-resistance "giga-seal," electrically isolating the patch of membrane under the pipette. The membrane patch is then ruptured, allowing low-resistance electrical access to the entire cell ("whole-cell" configuration). The voltage across the cell membrane is clamped to a set potential, and the resulting current flowing through the ion channels is measured.

Detailed Methodology:

-

Cell Preparation: Use isolated primary cells (e.g., cardiomyocytes) or a cell line expressing the target potassium channel. Place cells in a recording chamber on the stage of an inverted microscope.

-

Solution Preparation:

-

External Solution (ACSF): Contains physiological concentrations of ions (e.g., in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose), pH adjusted to 7.4.

-

Internal (Pipette) Solution: Mimics the intracellular environment (e.g., in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP), pH adjusted to 7.2.

-

-

Pipette Fabrication: Pull glass capillary tubes using a micropipette puller to create a tip with a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Lower the micropipette to the cell surface and apply gentle suction to form a giga-seal (>1 GΩ).

-

Apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-cell configuration.

-

Use a patch-clamp amplifier to apply a voltage protocol designed to elicit the specific potassium current of interest (e.g., a series of depolarizing voltage steps from a holding potential of -80 mV).

-

-

Drug Application: After recording stable baseline currents, perfuse the recording chamber with the external solution containing a known concentration of this compound.

-

Data Acquisition and Analysis: Record the currents before, during, and after drug application. Measure the reduction in peak current amplitude to determine the percentage of block. Analyze the data to characterize the block's properties, such as voltage-dependence, use-dependence, and effects on channel gating kinetics (activation, inactivation). Repeat with multiple concentrations to generate a dose-response curve and calculate the IC50 value.

Visualizations: Workflows and Mechanisms

Caption: General workflow for identifying and characterizing potassium channel blockers.

Caption: this compound's dual blockade of Na+ and K+ channels on the cardiac action potential.

Caption: this compound acts as an open-channel blocker, binding within the pore.

Therapeutic Applications and Toxicities

Clinical Use

This compound is primarily indicated for the treatment of life-threatening ventricular arrhythmias and the maintenance of sinus rhythm in patients with atrial fibrillation or flutter.[2] It is particularly noted for its efficacy in patients with Brugada syndrome, where it has been shown to reduce arrhythmic events.[3]

Adverse Effects and Toxicity

The principal safety concern with this compound is its potential to cause proarrhythmia, particularly Torsades de Pointes (TdP), due to excessive prolongation of the QT interval.[1] This risk necessitates careful patient selection and monitoring, including regular ECGs and maintenance of electrolyte balance, especially potassium and magnesium levels.[1]

Other potential side effects include:

-

Gastrointestinal: Nausea, vomiting, and diarrhea are common.

-

Cardiovascular: Hypotension (low blood pressure) can occur.[11]

-

Central Nervous System: Dizziness, headache, and blurred vision have been reported.[11]

Conclusion

This compound is a potent antiarrhythmic agent with a complex mechanism of action involving the blockade of both sodium and potassium channels. Its efficacy in suppressing arrhythmias is directly linked to its ability to prolong the cardiac action potential by inhibiting delayed rectifier potassium currents I_Kr and I_Ks. While detailed quantitative data on its specific affinity for various K+ channel subtypes remains an area for further research, its functional electrophysiological effects are well-characterized. The methodologies of thallium flux assays and patch-clamp electrophysiology are crucial for the continued investigation of this compound and the development of novel, safer potassium channel blockers. A thorough understanding of its dual-channel blockade is essential for drug development professionals aiming to optimize therapeutic benefit while mitigating the significant risk of proarrhythmia.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Comparative electrophysiologic effects of metabolites of quinidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Noninvasive assessment of this compound effect in Brugada syndrome (QUIET BrS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of extracellular K+ concentrations on quinidine-induced K+ current inhibition in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gating charge and ionic currents associated with quinidine block of human Kv1.5 delayed rectifier channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of flecainide and quinidine on Kv4.2 currents: voltage dependence and role of S6 valines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Block of transient outward-type cloned cardiac K+ channel currents by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug-induced Inhibition and Trafficking Disruption of ion Channels: Pathogenesis of QT Abnormalities and Drug-induced Fatal Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hydroquinidine: Molecular Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroquinidine, also known as dithis compound, is a cinchona alkaloid and a Class Ia antiarrhythmic agent. Structurally similar to quinidine, it exerts its therapeutic effects primarily through the blockade of cardiac sodium and potassium channels. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacology, pharmacokinetics, and analytical methodologies related to this compound, intended for professionals in research and drug development.

Molecular Structure and Identification

This compound is a diastereomer of hydroquinine and is structurally characterized by a quinoline and a quinuclidine ring system linked by a hydroxymethyl group.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol[1] |

| Synonyms | Dithis compound, (+)-Hydroquinidine, Hydroconchinine[2] |

| Chemical Formula | C₂₀H₂₆N₂O₂[1] |

| Molecular Weight | 326.43 g/mol [3][4] |

| CAS Number | 1435-55-8[4] |

| Stereochemistry | Absolute[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 169-172 °C | [1] |

| Boiling Point | ~464.47 °C (Estimated) | [5] |

| pKa | ~12.80 ± 0.20 (Predicted) | [5] |

| Solubility | Water: Slightly soluble | [5] |

| Ethanol: Readily soluble in hot ethanol | [5] | |

| DMSO: 60 mg/mL | [6] | |

| DMF: 30 mg/mL | ||

| Appearance | White to off-white crystalline solid | [5] |

Pharmacology

This compound is classified as a Class Ia antiarrhythmic agent, with its primary mechanism of action centered on the modulation of cardiac ion channels.

Mechanism of Action

This compound exerts its antiarrhythmic effects by blocking both fast inward sodium channels (INa) and several potassium currents, including the delayed rectifier potassium currents (IKr and IKs).[7]

-

Sodium Channel Blockade: By inhibiting the fast inward sodium channels, this compound reduces the rate of rise of phase 0 of the cardiac action potential. This action decreases the excitability and conduction velocity within the cardiac tissue, thereby stabilizing the cardiac membrane.[7]

-

Potassium Channel Blockade: The blockade of potassium channels by this compound prolongs the repolarization phase (phase 3) of the cardiac action potential. This leads to an extended QT interval on an electrocardiogram (ECG), which helps in preventing re-entrant tachyarrhythmias.[7]

-

Anticholinergic Effects: this compound also possesses anticholinergic properties, which can contribute to its overall antiarrhythmic effect.[7]

Therapeutic Uses

This compound is primarily used in the management of various cardiac arrhythmias. Its efficacy has been particularly noted in the treatment of Brugada syndrome, a genetic disorder that increases the risk of sudden cardiac death.[2] It is also used to treat and prevent both ventricular and supraventricular arrhythmias.

Adverse Effects

The use of this compound is associated with a range of potential side effects, some of which can be serious.

Table 3: Common and Serious Adverse Effects of this compound

| Category | Adverse Effects |

| Common | Gastrointestinal disturbances (nausea, vomiting, diarrhea), headache, dizziness. |

| Serious | Proarrhythmic effects (can induce new or worsen existing arrhythmias), significant QT prolongation leading to Torsades de Pointes, hypotension.[7] |

Pharmacokinetics

The pharmacokinetic profile of this compound is complex and can be influenced by various factors. The available data is primarily for its active metabolite, 3-hydroxy-dithis compound, and for dithis compound in specific patient populations.

Table 4: Pharmacokinetic Parameters of this compound and its Metabolite

| Parameter | Value (for 3-hydroxy-dithis compound in healthy volunteers) | Reference |

| Absorption (Tmax) | 1 - 1.2 hours (oral solution) | |

| Bioavailability (F) | 0.54 - 0.93 (oral solution) | |

| Volume of Distribution (Vd) | 6.82 ± 1.85 L/kg | |

| Elimination Half-life (t½) | 6.7 ± 1.4 hours (IV), 8.4 ± 1.7 hours (oral solution) | |

| Metabolism | Primarily hepatic. | |

| Excretion | Partially via urine as unchanged drug. Renal clearance is approximately 50% of total body clearance. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the catalytic hydrogenation of quinidine.

Protocol: Hydrogenation of Quinidine

-

Materials: Quinidine, Palladium on carbon (5% or 10%), suitable solvent (e.g., ethanol or methanol), hydrogen gas source.

-

Procedure:

-

Dissolve quinidine in the chosen solvent in a high-pressure reaction vessel.

-

Add the palladium on carbon catalyst to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure.

-

Heat the reaction mixture to the specified temperature and stir for the required duration.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture, carefully vent the hydrogen gas, and purge with an inert gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification by Recrystallization

Crude this compound can be purified by recrystallization to remove unreacted starting material and byproducts.

Protocol: Recrystallization of this compound

-

Solvent Selection: Choose a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a commonly used solvent.[5]

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Quality Control by High-Performance Liquid Chromatography (HPLC)

The purity and assay of this compound can be determined using a validated HPLC method.

Table 5: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV at a specific wavelength (e.g., 230 nm or 254 nm) |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

System Suitability Parameters:

-

Tailing Factor: ≤ 2.0

-

Theoretical Plates: ≥ 2000

-

Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0%

Visualizations

Mechanism of Action on Cardiac Action Potential

The following diagram illustrates the primary effects of this compound on the cardiac action potential.

Caption: this compound's blockade of Na+ and K+ channels alters the cardiac action potential.

Experimental Workflow for Purity Analysis

The logical workflow for determining the purity of a synthesized this compound sample is depicted below.

Caption: A streamlined workflow for the HPLC-based purity assessment of this compound.

Conclusion

This compound remains a significant compound in the field of cardiology, particularly for the management of specific life-threatening arrhythmias. A thorough understanding of its molecular structure, physicochemical properties, and complex pharmacology is essential for its safe and effective use in clinical practice and for guiding future research and development efforts. This technical guide provides a consolidated resource of key technical information to support these endeavors.

References

- 1. Dithis compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C20H26N2O2 | CID 91503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ヒドロキニジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 1435-55-8 [chemicalbook.com]

- 6. This compound | Sodium Channel | Potassium Channel | TargetMol [targetmol.com]

- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

Hydroquinidine: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacological profile and molecular targets of hydroquinidine, a class Ia antiarrhythmic agent. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

This compound is an alkaloid and a derivative of quinidine, used primarily for the management of cardiac arrhythmias.[1][2] As a Class Ia antiarrhythmic drug, its primary mechanism involves the modulation of cardiac ion channels to restore normal heart rhythm.[3][4][5] It has been utilized in the treatment of various arrhythmias, including atrial fibrillation, atrial flutter, and ventricular arrhythmias.[3] Furthermore, formulations with this compound have been investigated for their therapeutic potential in managing Brugada syndrome, a genetic disorder that increases the risk of sudden cardiac death.[1][6] This document outlines its pharmacodynamics, molecular targets, pharmacokinetics, and the experimental methodologies used to characterize its profile.

Pharmacodynamics

The antiarrhythmic effects of this compound are a result of its multifaceted interaction with cardiac ion channels, which collectively alters the electrophysiological properties of the heart.[7]

Mechanism of Action

This compound exerts its pharmacological effects primarily through a "use-dependent" blockade of ion channels, meaning its blocking efficacy increases with higher heart rates. Its principal mechanisms are:

-

Sodium (Na+) Channel Blockade : this compound inhibits the fast inward sodium channels (INa) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[7] By blocking these channels, it decreases the rate of rise of the action potential (Vmax), which in turn reduces cardiac cell excitability and conduction velocity.[7][8] This stabilization of the cardiac membrane helps prevent the propagation of abnormal electrical impulses that lead to arrhythmias.[3]

-

Potassium (K+) Channel Blockade : The drug also blocks delayed rectifier potassium currents (IKr and IKs), which are crucial for the repolarization phase (Phase 3) of the action potential.[7] This blockade prolongs the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).[3][7] The extended repolarization period increases the effective refractory period, making the cardiac tissue less susceptible to re-entrant arrhythmias.[3]

-

Anticholinergic (Vagolytic) Activity : this compound possesses anticholinergic properties, inhibiting the effects of the vagus nerve on the heart.[7] This can lead to an increased heart rate, which may be beneficial in certain bradyarrhythmias but can also contribute to proarrhythmic effects.[7][9]

The combined effects on sodium and potassium channels, along with its anticholinergic activity, define its Class Ia antiarrhythmic profile.[7]

Electrophysiological Effects

This compound's interaction with ion channels leads to several observable electrophysiological changes in the heart:

-

Decreased Automaticity : By slowing the rate of spontaneous depolarization in pacemaker cells.

-

Reduced Conduction Velocity : Primarily through its blockade of sodium channels.

-

Prolonged Refractory Period : A direct consequence of extending the action potential duration.[3]

-

ECG Alterations : Clinically, these effects manifest as a prolongation of the QRS duration and the QT interval.[1][6][10]

These changes can be beneficial in terminating and preventing arrhythmias but also carry the risk of proarrhythmia, most notably Torsades de Pointes, which is associated with excessive QT prolongation.[3]

Molecular Targets

The primary molecular targets of this compound are voltage-gated ion channels within the membranes of cardiac myocytes.

-

Voltage-gated Sodium Channels (Nav) : The main target for suppressing cardiac excitability.

-

Delayed Rectifier Potassium Channels (Kv) : Specifically the IKr (hERG) and IKs channels, which are targets for prolonging repolarization.

The diagram below illustrates the primary mechanism of action of this compound on the cardiac action potential.

Pharmacokinetics

The pharmacokinetic profile of this compound determines its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing effective and safe dosing regimens.

Absorption, Distribution, Metabolism, and Excretion

-

Absorption : this compound is rapidly absorbed after oral administration, with the time to maximum plasma concentration (tmax) occurring within approximately 1 to 1.2 hours.[11] It exhibits good oral bioavailability, ranging from 54% to over 90%, depending on the formulation (solution vs. tablet).[11]

-

Distribution : The drug is extensively distributed into tissues, indicated by a large steady-state volume of distribution (Vd) of approximately 6.82 L/kg.[11] The fraction of unbound this compound in plasma is about 22%.[12]

-

Metabolism : this compound is metabolized in the liver, likely involving the cytochrome P450 system, particularly CYP3A4, similar to its parent compound, quinidine.[3]

-

Excretion : Elimination occurs via both renal and metabolic pathways. A significant portion is eliminated unchanged in the urine, with renal clearance accounting for about half of the total body clearance.[11] The elimination half-life (t1/2) varies with the route of administration and formulation, ranging from approximately 6.7 hours for intravenous infusion to 11.3 hours for oral tablets.[11] An enterogastric cycle, where the drug is secreted into the acidic gastric lumen and reabsorbed in the alkaline small intestine, has been described and may be clinically relevant in cases of overdose.[13]

The diagram below provides a summary of the pharmacokinetic pathway.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound (as hydroxy-3(S)-dithis compound) in healthy volunteers.[11]

| Parameter | IV Infusion (300-400 mg) | Oral Solution (300 mg) | Oral Tablet (300 mg) |

| tmax (h) | N/A | 1.0 - 1.2 | 1.0 - 1.2 |

| Bioavailability (F) | 100% | 0.54 - 0.93 | 0.66 - 0.90 |

| Vdss (L/kg) | 6.82 ± 1.85 | - | - |

| t1/2 (h) | 6.7 ± 1.4 | 8.4 ± 1.7 | 11.3 ± 4.4 |

Data from Le Corre et al., 1992.[11]

Additional pharmacokinetic properties are listed below.

| Property | Value | Reference |

| Clearance (CL) | 4.20 mL/min/kg | [12] |

| Volume of distribution (Vd) | 2.80 L/kg | [12] |

| Fraction unbound in plasma (fu) | 0.22% | [12] |

| Fraction excreted unchanged in urine (EoM) | 18% | [12] |

Clinical Efficacy and Adverse Effects

Clinical Applications

This compound is indicated for the treatment of certain cardiac arrhythmias.[3] It has demonstrated efficacy in:

-

Reducing ventricular arrhythmia inducibility during electrophysiology studies.[14]

-

Preventing recurrence of atrial fibrillation/flutter and ventricular arrhythmias.[14]

-

Managing arrhythmic events in patients with Brugada Syndrome.[6][14]

Effects on ECG Parameters in Brugada Syndrome Patients

The following table presents the mean changes in ECG parameters observed in Brugada Syndrome patients following treatment with this compound (300mg BD).[6][10]

| ECG Parameter | Baseline (mean) | On this compound (mean) | p-value |

| QRS Duration (ms) | 110.7 | 117.8 | 0.004 |

| QTc Interval (ms) | 369.5 | 434.8 | <0.0001 |

| T-wave Width (ms) | 232.8 | 271.2 | 0.003 |

| T-wave Amplitude (mV) | 0.4 | 0.2 | 0.001 |

Data from Isbister et al., 2023.[6][10]

Adverse Effects and Drug Interactions

The use of this compound is associated with a range of potential side effects, with gastrointestinal and cardiovascular effects being the most prominent.

-

Common Adverse Effects : Include nausea, vomiting, and diarrhea.[15] Neurological symptoms such as headache, dizziness, and blurred vision may also occur.[15]

-

Serious Adverse Effects : The most significant risk is QT prolongation, which can lead to Torsades de Pointes, a life-threatening ventricular tachyarrhythmia.[3][15] Allergic reactions, liver dysfunction, and rare blood disorders like thrombocytopenia have also been reported.[15]

-

Drug Interactions : Caution is required when co-administering this compound with other drugs that prolong the QT interval (e.g., certain antipsychotics, antidepressants, and other antiarrhythmics).[3] Drugs that inhibit or induce the cytochrome P450 3A4 (CYP3A4) enzyme can alter this compound's plasma concentrations, increasing the risk of toxicity or reducing its efficacy, respectively.[3]

Key Experimental Methodologies

The pharmacological profile of this compound has been characterized using various in vitro and in vivo experimental models.

In Vitro Cardiac Electrophysiology

-

Objective : To directly measure the effects of the drug on the transmembrane action potentials of isolated cardiac cells or tissues.

-

Methodology :

-

Tissue Preparation : Cardiac tissues, such as canine Purkinje fibers or guinea pig ventricular cells, are isolated and placed in a tissue bath.[8][16]

-

Superfusion : The tissue is superfused with a temperature-controlled, oxygenated Tyrode's solution to maintain viability.[16]

-

Microelectrode Impalement : Sharp glass microelectrodes filled with KCl are used to impale individual cardiac cells to record intracellular action potentials.

-

Stimulation : The tissue is stimulated at various frequencies (pacing cycle lengths) to assess the frequency-dependent effects of the drug.[8]

-

Drug Application : After recording baseline activity, this compound is added to the superfusate at known concentrations.

-

Data Analysis : Changes in action potential parameters, such as the maximum upstroke velocity (Vmax), action potential duration at 90% repolarization (APD90), and effective refractory period (ERP), are measured and compared to baseline.[8][16]

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | Sodium Channel | Potassium Channel | TargetMol [targetmol.com]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. This compound | C20H26N2O2 | CID 91503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. academic.oup.com [academic.oup.com]

- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 8. Comparative in vitro electrophysiology of quinidine, its major metabolites and dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiovascular effects of quinidine and procainamide on intact dogs and isolated cross-perfused canine atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Pharmacokinetics of hydroxy-3(S)-dithis compound in healthy volunteers after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound [drugcentral.org]

- 13. tandfonline.com [tandfonline.com]

- 14. academic.oup.com [academic.oup.com]

- 15. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]

- 16. Comparative electrophysiologic effects of metabolites of quinidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroquinidine in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydroquinidine, a Cinchona alkaloid, and its derivatives have emerged as powerful and versatile chiral organocatalysts and ligands in asymmetric synthesis. Their rigid bicyclic structure provides a well-defined chiral environment, enabling high stereocontrol in a variety of chemical transformations. This technical guide provides an in-depth overview of the core applications of this compound in asymmetric catalysis, focusing on key reactions, experimental protocols, and mechanistic insights.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a landmark reaction in organic synthesis that allows for the enantioselective conversion of prochiral alkenes into vicinal diols. This compound-derived ligands are central to the success of this transformation, particularly in the commercially available reagent mixture, AD-mix-β.

The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, with a stoichiometric co-oxidant to regenerate the osmium catalyst. The chiral ligand, typically a phthalazine dimer of dithis compound ((DHQD)₂PHAL), creates a chiral pocket around the osmium center, directing the oxidation to one face of the alkene.

Quantitative Data for Sharpless Asymmetric Dihydroxylation using AD-mix-β

| Alkene Substrate | Product Diol | Yield (%) | Enantiomeric Excess (ee, %) |

| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 94 | >99 |

| 1-Decene | (R)-1,2-Decanediol | 97 | 97 |

| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | 98 | 96 |

| Ethyl crotonate | Ethyl (2R,3S)-2,3-dihydroxybutanoate | 96 | >95 |

Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene using AD-mix-β

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with tert-butanol (50 mL) and water (50 mL).

-

Reagent Addition: AD-mix-β (14.0 g) is added to the solvent mixture. The mixture is stirred at room temperature until the solids are dissolved, resulting in a clear, biphasic solution.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Substrate Addition: trans-Stilbene (1.80 g, 10.0 mmol) is added to the cold, stirred solution.

-

Reaction Monitoring: The reaction is stirred vigorously at 0 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the slow addition of solid sodium sulfite (15 g). The mixture is stirred for an additional hour, allowing it to warm to room temperature.

-

Extraction: Ethyl acetate (100 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

-

Work-up: The combined organic layers are washed with 1 M aqueous potassium hydroxide, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the enantiomerically enriched diol.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Asymmetric Michael Addition

This compound and its derivatives, particularly those incorporating a squaramide or thiourea moiety, have proven to be highly effective bifunctional organocatalysts for asymmetric Michael additions. These catalysts can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis.

The tertiary amine of the this compound framework acts as a Brønsted base to deprotonate the pronucleophile, while the (thio)urea moiety activates the Michael acceptor through hydrogen bonding, leading to a highly organized, stereoselective transition state.

Quantitative Data for this compound-Derived Squaramide Catalyzed Michael Addition

| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Dimethyl malonate | trans-β-Nitrostyrene | 1 | 95 | - | 94 |

| Acetylacetone | trans-Chalcone | 5 | 88 | - | 92 |

| 1,3-Indandione | trans-β-Nitrostyrene | 2 | 99 | - | 97 |

| α-Azidoindanone | Azadiene | 5 | 83 | 87:13 | 90 |

Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene

-

Reaction Setup: To a flame-dried vial under an inert atmosphere, add the this compound-derived squaramide catalyst (0.01 mmol, 1 mol%).

-

Reagent Addition: Add the solvent (e.g., toluene, 1.0 mL) followed by trans-β-nitrostyrene (0.15 g, 1.0 mmol).

-

Nucleophile Addition: Add dimethyl malonate (0.17 g, 1.3 mmol) to the mixture.

-

Reaction Conditions: The reaction is stirred at room temperature for 24 hours.

-

Work-up: The reaction mixture is directly loaded onto a silica gel column for purification.

-

Purification: The product is purified by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

Proposed Mechanism for Squaramide-Catalyzed Michael Addition

Caption: Proposed dual activation mechanism in a squaramide-catalyzed Michael addition.

Asymmetric Phase-Transfer Catalysis

This compound derivatives, particularly N-benzylated quaternary ammonium salts, are effective phase-transfer catalysts (PTCs) for a variety of asymmetric transformations, including alkylations, Michael additions, and aldol reactions. These catalysts facilitate the transfer of an anionic nucleophile from an aqueous or solid phase to an organic phase where the reaction with an electrophile occurs. The chiral environment around the quaternary ammonium ion dictates the stereochemical outcome of the reaction.

Quantitative Data for Asymmetric Alkylation of a Glycine Imino Ester

| Alkylating Agent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzyl bromide | 1 | 95 | 99 |

| Allyl bromide | 1 | 92 | 98 |

| Ethyl iodide | 1 | 85 | 96 |

| Propargyl bromide | 1 | 88 | 97 |

Experimental Protocol: Asymmetric Alkylation of a Glycine Imino Ester

-

Reaction Setup: A mixture of the N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol), the N-benzylhydroquinidinium bromide catalyst (0.01 mmol, 1 mol%), and the alkylating agent (1.2 mmol) in toluene (5 mL) is prepared.

-

Base Addition: An aqueous solution of potassium hydroxide (50% w/w, 3 mL) is added.

-

Reaction Conditions: The biphasic mixture is stirred vigorously at 0 °C for 4-12 hours.

-

Work-up: The reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

-

Purification: The crude product is purified by silica gel chromatography.

Hydroquinidine for Brugada Syndrome: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current research on the use of hydroquinidine for the management of Brugada syndrome (BrS). It summarizes key quantitative data from clinical studies, details experimental protocols, and visualizes the underlying mechanisms and workflows. This document is intended to serve as a comprehensive resource for professionals involved in cardiology research and the development of antiarrhythmic therapies.

Introduction to Brugada Syndrome and the Rationale for this compound

Brugada syndrome is an inherited cardiac channelopathy characterized by a distinctive electrocardiogram (ECG) pattern and an increased risk of sudden cardiac death due to ventricular arrhythmias.[1][2][3] The underlying pathophysiology is believed to involve an imbalance in ionic currents, particularly a decrease in the inward sodium or calcium currents or an increase in the transient outward potassium current (Ito), leading to a transmural voltage gradient in the right ventricular epicardium.[2][4][5] This gradient can trigger phase 2 reentry and precipitate life-threatening arrhythmias like ventricular fibrillation (VF).[5]

This compound, a class Ia antiarrhythmic drug, has emerged as a promising therapeutic agent for BrS.[1][6] Its primary mechanism of action involves the blockade of the Ito current, which helps to restore the epicardial action potential dome and reduce the transmural voltage gradient.[4][5][7][8][9][10] This guide delves into the evidence supporting the use of this compound in BrS, providing a detailed analysis of its electrophysiological effects, clinical efficacy, and safety profile.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound in patients with Brugada syndrome.

Table 1: Efficacy of this compound in Preventing Ventricular Arrhythmias and Inducibility

| Study/Author | Patient Population | Intervention | Efficacy Endpoint | Results | Citation |

| Hermida et al. | 31 asymptomatic BrS patients with inducible arrhythmia | This compound | Prevention of VT/VF inducibility | 76% of patients were no longer inducible. | [5][6][11] |

| Hermida et al. | 4 BrS patients with multiple ICD shocks | This compound | Prevention of VT/VF recurrence | VT/VF recurrence was prevented in all patients. | [5][6][11] |

| S. et al. (Piedmont Brugada Registry) | 46 BrS patients with positive EPS for VAs | This compound | Reduction in EPS inducibility | 91.9% reduction in inducibility (p<0.0001). | [1] |

| S. et al. (Piedmont Brugada Registry) | 17 BrS patients for secondary prevention of VAs | This compound | Reduction in VA recurrence | 5.9% recurrence rate with HQ (p<0.0001). | [1] |

| Bouzeman et al. | 44 asymptomatic BrS patients with inducible VF | This compound (600 mg/day) | Non-inducibility under HQ | 77% of patients were no longer inducible. | [12] |

| Belhassen et al. | 25 BrS patients (15 symptomatic, 10 asymptomatic) | Quinidine | Prevention of VF induction | 88% of patients were no longer inducible. | [13] |

| Mazzanti et al. | 123 patients with aborted SCD (27 treated with HQ) | This compound (mean 439 ± 115 mg/day) | Reduction in annual rate of VA recurrence | Decreased from 14.7% off-quinidine to 3.9% on-quinidine. | [14] |

Table 2: Electrophysiological Effects of this compound

| Study/Author | Parameter | Baseline | On this compound | P-value | Citation |

| Andorin et al. | QTc interval (ms) | 409 ± 32 | 433 ± 37 | 0.027 | [15] |

| Andorin et al. | Tpe max in precordial leads (ms) | 89 ± 15 | 108 ± 27 | <0.0001 | [15] |

| S. et al. (Piedmont Brugada Registry) | V5-lead mean QTc duration (ms) | 406 | 428 | 0.001 | [1] |

| Isbister et al. | Repolarization time (ms) in RVOT | 301.1 ± 24.1 | 348.8 ± 28.3 | <0.001 | [16] |

| Isbister et al. | Activation-recovery interval (ARI) (ms) in RVOT | 241.3 ± 18.1 | 284.8 ± 21.5 | <0.001 | [16] |

| Isbister et al. | QRS duration (ms) | 110.7 | 117.8 | 0.004 | [17][18] |

| Isbister et al. | QT interval corrected for heart rate (ms) | 369.5 | 434.8 | <0.0001 | [17][18] |

Table 3: Dosage and Side Effects of this compound

| Study/Author | This compound Dosage | Incidence of Side Effects | Most Common Side Effects | Treatment Discontinuation Rate | Citation |

| Andorin et al. | Not specified | 68% | Gastrointestinal | 26% | [15] |

| S. et al. (Piedmont Brugada Registry) | Not specified | 28.6% | Gastrointestinal intolerance (18.3%) | 25% (about half due to adverse events) | [1] |

| Belhassen et al. | Not specified | 36% | Not specified, resolved after discontinuation | Not specified | [13] |

| Márquez et al. | <600 mg/day | Not specified, but noted as well-tolerated | Not specified | Not specified, but noted as well-tolerated | [19] |

| Probst et al. (pediatric) | Not specified | Not specified, but noted as well-tolerated | Not specified | Not specified | [14] |

| Belhassen et al. | HQ: 600-900 mg/day; QBS: 750-2000 mg/day | 38% | Diarrhea | 40% (60% compliant at follow-up) | [19] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound for Brugada syndrome.

Electrophysiological Study (EPS)-Guided Therapy

Objective: To assess the efficacy of this compound in preventing the induction of ventricular tachycardia (VT) or ventricular fibrillation (VF).

Protocol:

-

Baseline EPS: A baseline electrophysiological study is performed in the absence of antiarrhythmic drugs. Programmed ventricular stimulation is conducted with up to three extrastimuli from at least two different sites in the right ventricle.[2][20]

-

This compound Administration: Patients are treated with this compound, with dosages typically ranging from 600 mg to 900 mg per day for this compound chlorhydrate or 750 mg to 2000 mg per day for quinidine bisulphate.[19] Some studies have explored lower doses of less than 600 mg per day to improve tolerability.[19]

-

Therapeutic Range and Monitoring: Plasma levels of this compound are monitored to ensure they are within the therapeutic range, typically between 3 and 6 µmol/L.[12][21] ECGs are recorded to monitor for excessive QT interval prolongation (>500 ms) or a significant increase in QRS duration (over 25%), which would necessitate discontinuation of the drug.[21]

-

Follow-up EPS: A second EPS is performed after at least 7 days of this compound treatment, once plasma levels are stable.[21] The same stimulation protocol as the baseline study is used.

-

Endpoint: The primary endpoint is the non-inducibility of sustained VT or VF during the follow-up EPS.[6][12]

Randomized, Double-Blind, Crossover Clinical Trial

Objective: To compare the efficacy of this compound against a placebo in preventing ventricular arrhythmias in high-risk BrS patients with an implantable cardioverter-defibrillator (ICD).

Protocol:

-

Patient Enrollment: Patients with a diagnosis of Brugada syndrome and an implanted ICD are enrolled.

-

Randomization and Blinding: Patients are randomly assigned to receive either this compound or a placebo in a double-blind fashion.

-

Crossover Design: The study follows a crossover design with two treatment phases, each lasting 18 months.[15][22][23] After the first 18-month phase, there is a washout period of 7 days before the patient crosses over to the other treatment arm for another 18 months.[22]

-

Arrhythmia Monitoring: The primary endpoint is the time to the first appropriate ICD shock for ventricular arrhythmia.[15][22] ICD recordings are analyzed periodically (e.g., every 6 months) and whenever a shock occurs.[22]

-

Data Analysis: The incidence of arrhythmic events during the this compound phase is compared to the placebo phase.

Non-invasive Electrophysiological Assessment

Objective: To determine the effect of this compound on ventricular depolarization and repolarization using non-invasive methods.

Protocol:

-

Baseline Assessment: Patients undergo a comprehensive non-invasive assessment at baseline, including a standard 12-lead ECG, signal-averaged ECG, 24-hour 12-lead Holter monitoring, and electrocardiographic imaging (ECGi).[16][17][18]

-

This compound Treatment: Patients are treated with a standardized dose of this compound (e.g., 300 mg twice daily).[16][18]

-

On-Treatment Assessment: The complete non-invasive assessment is repeated while the patient is on this compound therapy.

-

Parameter Measurement: Various electrophysiological parameters are measured and compared between baseline and on-treatment, including:

-

Serum Level Correlation: Serum this compound levels are measured using techniques like liquid chromatography-mass spectrometry to correlate drug concentration with the observed electrophysiological changes.[17][18]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound in Brugada syndrome and a typical workflow for a clinical trial.

Caption: Mechanism of action of this compound in Brugada syndrome.

Caption: Workflow of a randomized crossover trial for this compound.

Conclusion and Future Directions

This compound has demonstrated significant efficacy in preventing ventricular arrhythmia inducibility and recurrence in patients with Brugada syndrome.[1][5][6][11] Its mechanism of action, primarily through the blockade of the Ito current, directly counteracts the underlying electrophysiological abnormality in BrS.[4][5][7][8][9][10] However, its use is often limited by a notable incidence of side effects, mainly gastrointestinal, which can lead to treatment discontinuation.[1][15]

Future research should focus on several key areas:

-

Larger Randomized Controlled Trials: While existing studies are promising, larger-scale trials are needed to definitively establish the long-term efficacy and safety of this compound and to determine its precise role in relation to ICDs.

-

Dose-Optimization Studies: Further investigation into lower, more tolerable doses of this compound is warranted to minimize side effects while maintaining therapeutic efficacy.[19]

-

Development of More Selective Ito Blockers: A cardio-selective Ito blocker could offer a more targeted and better-tolerated therapeutic option for Brugada syndrome.[5]

-

Personalized Medicine Approaches: Identifying genetic or electrophysiological markers that predict a favorable response to this compound could help in personalizing treatment strategies for patients with Brugada syndrome.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pharmacological Therapy in Brugada Syndrome | AER Journal [aerjournal.com]

- 3. Recent advances in the treatment of Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinidine effective for the management of ventricular and atrial arrhythmias associated with Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Therapy For Preventing Ventricular Arrhythmia In Brugada syndrome: Do We Have The Answers Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound therapy in Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. This compound as rescue therapy of arrhythmic storm in ischemic cardiomyopathy with severely impaired left ventricular ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. ahajournals.org [ahajournals.org]

- 11. cardiolatina.com [cardiolatina.com]

- 12. Long-term follow-up of asymptomatic Brugada patients with inducible ventricular fibrillation under this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. The Brugada syndrome: pharmacological therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The QUIDAM study: this compound therapy for the management of Brugada syndrome patients at high arrhythmic risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Noninvasive assessment of this compound effect in Brugada syndrome (QUIET BrS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Pharmacological Therapy in Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Excellent long-term reproducibility of the electrophysiologic efficacy of quinidine in patients with idiopathic ventricular fibrillation and Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

Hydroquinidine's Effect on Cardiac Action Potential: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroquinidine, a Class Ia antiarrhythmic agent and a stereoisomer of quinine, exerts significant effects on the electrophysiological properties of cardiac myocytes.[1][2] Its primary mechanism of action involves the modulation of ion channels responsible for the generation and propagation of the cardiac action potential.[3] This technical guide provides a comprehensive overview of the core effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and the methodologies used to study them.

Core Mechanism of Action

This compound's antiarrhythmic properties stem from its ability to block key ion channels involved in the cardiac action potential, primarily sodium (Na+) and potassium (K+) channels. This dual blockade leads to a decrease in the excitability and conductivity of cardiac cells and a prolongation of the repolarization phase.[3]

Effects on Cardiac Ion Channels

This compound's primary targets are the fast inward sodium channels (Nav1.5) and the delayed rectifier potassium channels (IKr and IKs).

-

Sodium Channel (Nav1.5) Blockade: By inhibiting the fast inward sodium current (INa) during Phase 0 of the action potential, this compound reduces the maximum upstroke velocity (Vmax).[3] This leads to a slowing of depolarization and conduction velocity within the heart.

-

Potassium Channel (IKr and IKs) Blockade: this compound blocks the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current during Phase 3 of the action potential.[3] This inhibition of repolarizing currents leads to a prolongation of the action potential duration (APD) and, consequently, an extension of the QT interval on an electrocardiogram (ECG).[3]

Quantitative Data on this compound's Electrophysiological Effects

The following tables summarize the quantitative data available on the effects of this compound and its related compound, quinidine, on various electrophysiological parameters. Due to the limited availability of direct IC50 values for this compound, data for quinidine are also provided for comparative purposes, with the understanding that this compound is generally less potent.

| Drug | Ion Channel | IC50 | Cell Type | Reference |

| Quinidine | hERG (IKr) | 0.8 ± 0.1 µM | Ltk- cells | [4] |

| hERG (IKr) | 3.00 ± 0.03 µM | Xenopus oocytes | [4] | |

| hERG (IKr) | 0.32 ± 0.03 µM | - | [5] | |

| hERG (IKr) | 0.41 ± 0.04 µM | HEK293 cells | [6] | |

| Quinine | hERG (IKr) | 11 ± 3 µM | Ltk- cells | [4] |

| hERG (IKr) | 44.0 ± 0.6 µM | Xenopus oocytes | [4] | |

| Quinidine | Nav1.5 | 13.0 ± 1.2 µM | CHO cells | [5] |

| Nav1.5 | 28.9 ± 2.2 µM | HEK293 cells | [7] |

Note: this compound (dithis compound) is reported to be approximately 14-fold less potent than quinidine in blocking the hERG channel.[4]

| Parameter | Drug | Concentration | Effect | Tissue/Cell Type | Reference |

| Vmax Depression | This compound | 50 µM | 54.6 ± 1.4% decrease | Guinea pig ventricular cells | [5] |

| Quinidine | 50 µM | 45.9 ± 1.6% decrease | Guinea pig ventricular cells | [5] | |

| Action Potential Duration at 90% Repolarization (APD90) | This compound | Low concentration | Lengthening | Guinea pig ventricular cells | [5] |

| QTc Interval | This compound | 584 ± 53 mg/day (in vivo) | Increase of 60 ± 6 ms | Human (Short QT Syndrome patients) | [8] |

| This compound | - | Lengthened (409 ± 32 ms vs 433 ± 37 ms) | Human (Brugada Syndrome patients) | [9] |

Experimental Protocols

The investigation of this compound's effects on the cardiac action potential relies heavily on electrophysiological techniques, primarily the patch-clamp method.

Whole-Cell Patch-Clamp Recording of Action Potentials in Isolated Cardiomyocytes

This protocol is a standard method for measuring the effects of a compound like this compound on the action potential of single cardiac cells.

1. Cell Isolation:

-

Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig) using a Langendorff perfusion system with collagenase and protease.

-

Isolated cells are stored in a high-potassium solution before use.

2. Solutions:

-

External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Pipette Solution (Internal): (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 10 EGTA, 5 MgATP; pH adjusted to 7.2 with KOH.

3. Recording Procedure:

-

Isolated myocytes are placed in a recording chamber on an inverted microscope and superfused with the external solution at a physiological temperature (e.g., 37°C).

-

Patch pipettes with a resistance of 2-5 MΩ are fabricated from borosilicate glass using a micropipette puller and filled with the internal solution.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Action potentials are elicited by injecting brief depolarizing current pulses through the patch pipette using a current-clamp amplifier.

-

A stable baseline of action potentials is recorded before the application of this compound.

-

This compound is then perfused into the chamber at various concentrations, and the resulting changes in action potential parameters (e.g., Vmax, APD50, APD90, resting membrane potential) are recorded and analyzed.

Visualizations

Logical Relationship of this compound's Effects on the Cardiac Action Potential

Caption: this compound's mechanism of action on the cardiac action potential.

Experimental Workflow for Patch-Clamp Electrophysiology

References

- 1. Quinidine - Wikipedia [en.wikipedia.org]

- 2. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sophion.com [sophion.com]

- 6. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. wikem.org [wikem.org]

- 9. benchchem.com [benchchem.com]

The Pivotal Role of Hydroquinidine in Asymmetric Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydroquinidine, a Cinchona alkaloid, has emerged as a cornerstone in the field of asymmetric organic synthesis. Its rigid chiral scaffold and strategically positioned functional groups make it an exceptionally effective organocatalyst and ligand for a variety of stereoselective transformations. This technical guide provides an in-depth analysis of the applications of this compound and its derivatives in key organic reactions, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate its application in research and drug development.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is arguably the most prominent application of this compound derivatives, specifically in the form of ligands for osmium-catalyzed dihydroxylation of olefins. This compound-derived ligands, often used in commercially available "AD-mix-β", facilitate the delivery of the osmium tetroxide reagent to one face of the double bond, resulting in the formation of chiral vicinal diols with high enantioselectivity.[1][2][3]

Data Presentation: Enantioselectivity in Sharpless Asymmetric Dihydroxylation

The following table summarizes the performance of this compound-derived ligands in the asymmetric dihydroxylation of various olefin substrates.

| Olefin Substrate | Product Diol | Yield (%) | Enantiomeric Excess (ee, %) |

| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 98 | >99 |

| 1-Decene | (R)-1,2-Decanediol | 95 | 97 |

| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | 96 | 92 |

| Indene | cis-(1R,2S)-Indandiol | 94 | 98 |

Data compiled from representative literature.

Experimental Protocols: Sharpless Asymmetric Dihydroxylation of trans-Stilbene

Materials:

-

AD-mix-β (1.4 g per 1 mmol of olefin)

-

tert-Butanol (5 mL per 1 mmol of olefin)

-

Water (5 mL per 1 mmol of olefin)

-

trans-Stilbene (1 mmol)

-

Sodium sulfite (1.5 g)

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

A mixture of tert-butanol and water (1:1, 10 mL) is cooled to 0 °C.

-

AD-mix-β (1.4 g) is added to the cooled solvent mixture with vigorous stirring.

-

trans-Stilbene (180 mg, 1 mmol) is added to the mixture, and the reaction is stirred at 0 °C for 24 hours.

-

The reaction is quenched by the addition of sodium sulfite (1.5 g) and stirred for 1 hour.

-

The mixture is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to afford the chiral diol.

Mandatory Visualization: Mechanism of Sharpless Asymmetric Dihydroxylation

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Asymmetric Michael Addition

This compound and its derivatives, particularly those modified at the quinuclidine nitrogen to form quaternary ammonium salts, are effective phase-transfer catalysts for asymmetric Michael additions. These catalysts facilitate the enantioselective addition of nucleophiles, such as malonates and nitroalkanes, to α,β-unsaturated carbonyl compounds.

Data Presentation: Enantioselective Michael Addition of Diethyl Malonate to Chalcone

The following table presents representative results for the this compound-catalyzed Michael addition of diethyl malonate to chalcone.

| Catalyst | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| O-Allyl-N-(9-anthracenylmethyl)hydroquinidinium bromide | Cs₂CO₃ | Toluene | 95 | 92 (R) |

| N-Benzylhydroquinidinium chloride | K₂CO₃ | CH₂Cl₂ | 88 | 85 (R) |

| O-Benzyl-N-(4-trifluoromethylbenzyl)hydroquinidinium bromide | KOH | Toluene/H₂O | 92 | 90 (R) |

Data compiled from representative literature.

Experimental Protocols: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

Materials:

-

O-Allyl-N-(9-anthracenylmethyl)hydroquinidinium bromide (0.01 mmol)

-

Chalcone (1 mmol)

-

Diethyl malonate (1.2 mmol)

-

Cesium carbonate (1.5 mmol)

-

Toluene (5 mL)

Procedure:

-

To a stirred suspension of cesium carbonate (488 mg, 1.5 mmol) in toluene (5 mL) is added O-allyl-N-(9-anthracenylmethyl)hydroquinidinium bromide (1 mol%).

-

Diethyl malonate (192 mg, 1.2 mmol) is added, and the mixture is stirred for 10 minutes at room temperature.

-

Chalcone (208 mg, 1 mmol) is added, and the reaction mixture is stirred at room temperature for 48 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 15 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

-

The residue is purified by column chromatography on silica gel.

Mandatory Visualization: Proposed Transition State in Michael Addition

Caption: Transition state model for the this compound-catalyzed Michael addition.

Asymmetric Aldol Reaction

Thiourea derivatives of this compound have been successfully employed as bifunctional organocatalysts in asymmetric aldol reactions. The thiourea moiety acts as a hydrogen-bond donor to activate the carbonyl electrophile, while the tertiary amine of the this compound scaffold acts as a Brønsted base to generate the enolate nucleophile. This dual activation strategy leads to high levels of stereocontrol.[4]

Data Presentation: this compound-Thiourea Catalyzed Aldol Reaction

The table below shows the results for the asymmetric aldol reaction between isatin and acetone catalyzed by a this compound-derived thiourea.

| Isatin Derivative | Acetone (equiv.) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| Isatin | 20 | 10 | 95 | 90 (R) |

| N-Methylisatin | 20 | 10 | 92 | 88 (R) |

| 5-Bromoisatin | 20 | 10 | 90 | 92 (R) |

Data compiled from representative literature.

Experimental Protocols: Asymmetric Aldol Reaction of Isatin with Acetone

Materials:

-

This compound-derived thiourea catalyst (0.01 mmol)

-

Isatin (0.1 mmol)

-

Acetone (2 mL)

Procedure:

-

To a solution of isatin (14.7 mg, 0.1 mmol) in acetone (2 mL) is added the this compound-derived thiourea catalyst (1 mol%).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash chromatography on silica gel to yield the aldol product.

Mandatory Visualization: Dual Activation in Aldol Reaction

Caption: Bifunctional activation by a this compound-thiourea catalyst.

Asymmetric Cycloaddition Reactions

The application of this compound and its derivatives extends to asymmetric cycloaddition reactions, including [4+2] and [3+2] cycloadditions. These catalysts can control the facial selectivity of the approach of the dienophile or dipole to the diene or dipolarophile, leading to the formation of enantioenriched cyclic products.

Data Presentation: Asymmetric Diels-Alder Reaction

Representative data for a this compound-catalyzed asymmetric Diels-Alder reaction between an α,β-unsaturated ketone and a diene is presented below.

| Diene | Dienophile | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |

| Cyclopentadiene | 2-Acryloyl-2-oxazolidinone | 10 | 90 | 95:5 | 96 (endo) |

| Isoprene | Methyl vinyl ketone | 15 | 85 | - | 88 |

Data compiled from representative literature.

Experimental Protocols: Asymmetric Diels-Alder Reaction

Materials:

-

This compound-derived catalyst (0.1 mmol)

-

2-Acryloyl-2-oxazolidinone (1 mmol)

-

Cyclopentadiene (freshly cracked, 3 mmol)

-

Dichloromethane (10 mL)

Procedure:

-

The this compound-derived catalyst (10 mol%) is dissolved in dichloromethane (10 mL) and cooled to -78 °C.

-

2-Acryloyl-2-oxazolidinone (141 mg, 1 mmol) is added to the solution.

-

Freshly cracked cyclopentadiene (198 mg, 3 mmol) is added dropwise.

-

The reaction is stirred at -78 °C for 6 hours.

-

The reaction is quenched with a few drops of acetic acid.

-

The mixture is warmed to room temperature and the solvent is evaporated.

-

The crude product is purified by flash chromatography.

Mandatory Visualization: Workflow for Asymmetric Cycloaddition

Caption: Experimental workflow for a this compound-catalyzed Diels-Alder reaction.

Conclusion

This compound and its readily accessible derivatives have proven to be powerful and versatile tools in the realm of asymmetric organic synthesis. Their efficacy in a range of mechanistically distinct reactions, including oxidations, conjugate additions, aldol reactions, and cycloadditions, underscores their importance to the synthetic chemist. The ability to fine-tune the steric and electronic properties of this compound-based catalysts continues to drive the development of new and highly selective transformations, paving the way for the efficient synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.

References

- 1. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 4. Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Quantification of Hydroquinidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of hydroquinidine in various sample matrices, including biological fluids and pharmaceutical formulations. The methods described herein are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound, also known as dithis compound, is a quinidine derivative and a class Ia antiarrhythmic agent.[1][2][3][4] Accurate and precise quantification of this compound is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical products. This document outlines validated analytical methods to ensure reliable and reproducible results.

Method 1: High-Performance Liquid Chromatography (HPLC) for Serum and Plasma

This section details the quantification of this compound in human serum and plasma using HPLC with fluorescence or UV detection.

Quantitative Data Summary

| Parameter | HPLC - Fluorescence Detection | HPLC - Absorbance/Fluorescence |

| Analyte(s) | Quinidine, (3S)-3-hydroxyquinidine | Quinidine, (3S)-3-hydroxyquinidine |

| Sample Matrix | Human Serum | Human Serum |

| Lower Limit of Sensitivity | 5 ng/mL | Not Specified |

| Limit of Determination | 10 nM (Plasma), 25 nM (Urine) | Not Specified |

| Coefficient of Variation (CV) | Quinidine: 2%, (3S)-3-hydroxyquinidine: 6% | 2.5 - 5.5% (Inter-assay)[5] |

| Correlation with Fluorometric Methods | r = 0.932 (ethylene chloride extraction), r = 0.950 (benzene-sulfuric acid extraction)[5] | Not Applicable |

Experimental Protocol: HPLC with Fluorescence Detection

This protocol is adapted from a method for the determination of quinidine and its metabolite, (3S)-3-hydroxyquinidine, which is applicable for this compound as well due to structural similarities.[6][7]

1. Materials and Reagents:

-

This compound analytical standard[1]

-

Benzene (or Toluene as a safer alternative)[5]

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Acetonitrile, HPLC grade

-

Ammonium Acetate

-

Deionized Water

-

Human Serum/Plasma (for calibration standards and quality controls)

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 1.0 mL of serum/plasma sample, add a known amount of internal standard (if used).

-

Alkalinize the sample by adding 0.5 mL of 1 M NaOH.

-

Add 5.0 mL of benzene (or toluene) and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 200 µL of the mobile phase.

3. Chromatographic Conditions:

-

Column: Titan C18, 10 cm x 2.1 mm I.D., 1.9 µm particles

-

Mobile Phase: A mixture of 10 mM ammonium acetate (pH 7.0) and acetonitrile (70:30, v/v)

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 35 °C

-

Injection Volume: 2 µL

-

Detector: Fluorescence Detector

-

Excitation Wavelength: 340 nm

-

Emission Wavelength: 425 nm

-

4. Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known concentrations of this compound into blank serum/plasma.

-

Process the calibration standards and quality control samples alongside the unknown samples using the sample preparation protocol described above.

-

Inject the processed samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for HPLC analysis of this compound in serum/plasma.

Method 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Plasma

This method provides high sensitivity and selectivity for the quantification of this compound in plasma, suitable for clinical and pharmaceutical research.[8]

Quantitative Data Summary

| Parameter | UHPLC-MS |

| Analyte | This compound |

| Sample Matrix | Plasma |